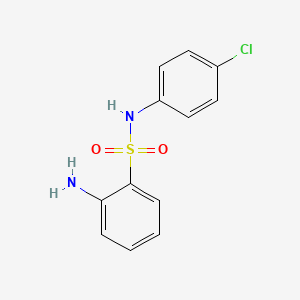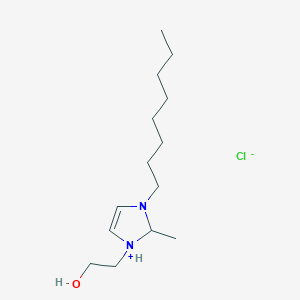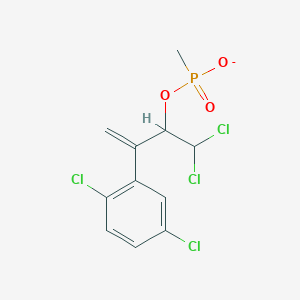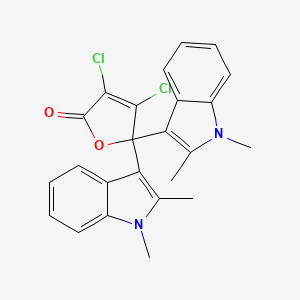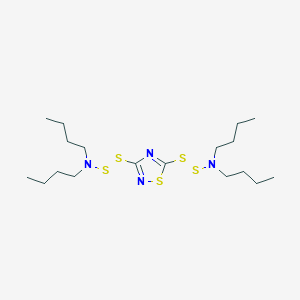
N,N'-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which then cyclize to form the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine), involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives . These products often exhibit enhanced biological activities and are used in various applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial metabolism, leading to antimicrobial effects . It can also modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) include other thiadiazole derivatives such as:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-thiol
- 1,2,4-Thiadiazole-3-thiol
Uniqueness
What sets N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) apart from other thiadiazole derivatives is its unique disulfide linkage, which imparts distinct chemical and biological properties . This structural feature enhances its reactivity and potential for forming various biologically active compounds .
Eigenschaften
CAS-Nummer |
62854-94-8 |
|---|---|
Molekularformel |
C18H36N4S5 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
N-butyl-N-[[5-[(dibutylamino)disulfanyl]-1,2,4-thiadiazol-3-yl]disulfanyl]butan-1-amine |
InChI |
InChI=1S/C18H36N4S5/c1-5-9-13-21(14-10-6-2)26-24-17-19-18(23-20-17)25-27-22(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
AAAKLJLGKCGZJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)SSC1=NSC(=N1)SSN(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
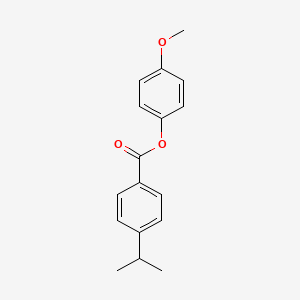
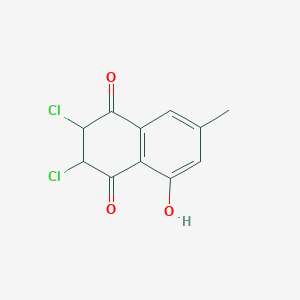
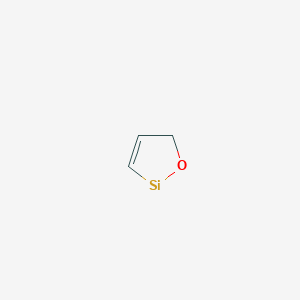
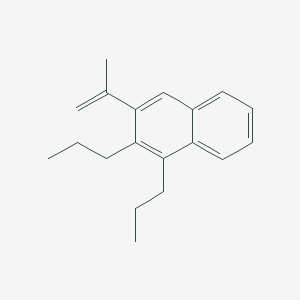

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

